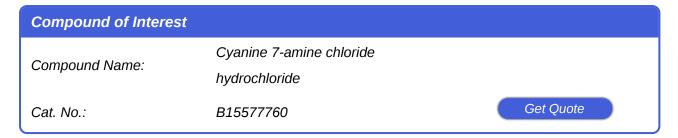


Cyanine 7-amine chloride hydrochloride solubility in DMSO and water

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An In-depth Technical Guide to the Solubility of Cyanine 7-Amine Chloride Hydrochloride

This technical guide provides a detailed overview of the solubility characteristics of **Cyanine 7-amine chloride hydrochloride** and related Cyanine 7 (Cy7) derivatives in dimethyl sulfoxide (DMSO) and aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development who utilize near-infrared (NIR) fluorescent dyes for labeling and imaging applications.

Overview of Cyanine 7-Amine

Cyanine 7-amine is a near-infrared (NIR) fluorescent dye featuring a free primary amine group. This functional group allows for covalent conjugation to molecules containing activated carboxylic acids (e.g., NHS esters), making it a valuable tool for labeling proteins, antibodies, nanoparticles, and other biomolecules.[1][2][3] Its fluorescence in the NIR spectrum (excitation ~750 nm, emission ~773 nm) is particularly advantageous for in vivo imaging due to reduced background autofluorescence from biological tissues.[1][2][4]

Solubility Data

The solubility of cyanine dyes can vary based on the specific counter-ions and derivative forms (e.g., amine, NHS ester, carboxylic acid). The following table summarizes the reported solubility data for Cyanine 7-amine and closely related Cy7 analogs in DMSO and water.



Data Presentation: Solubility of Cyanine 7 Derivatives

Compound Name	Solvent	Reported Solubility	Source
Cyanine 7-amine	Water	72 mM (51 g/L)	[1][2]
Cyanine 7-amine	DMSO	Well soluble / Soluble	[1][2][3]
Cyanine 7, SE (NHS Ester)	DMSO	Soluble to 100 mM	
Sulfo-Cyanine 7	DMSO	≥ 33 mg/mL (48.33 mM)	[4]
Cy7 (Carboxy-sulfo derivative)	DMSO	~10 mg/mL	[5]
Cy7 (Carboxy-sulfo derivative)	PBS (pH 7.2)	~1 mg/mL	[5]
Cyanine 7 - NHS, CI salt	Water	Low solubility	[6]

Note: The term "well soluble" indicates high solubility, but a precise quantitative value was not provided in the source material.[1][2]

Experimental Protocols

While manufacturer datasheets provide solubility values, they typically do not detail the specific methodologies used for their determination. The following is a generalized, standard laboratory protocol for quantitatively determining the solubility of a fluorescent dye like Cyanine 7-amine.

Protocol: Determining Aqueous Solubility via UV-Vis Spectrophotometry

- Preparation of Supersaturated Solution: Add an excess amount of Cyanine 7-amine chloride hydrochloride powder to a known volume of purified water (e.g., 10 mg to 1 mL) in a microcentrifuge tube.
- Equilibration: Vortex the mixture vigorously for 1-2 minutes. Place the tube on a rotator or shaker at a constant, controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24



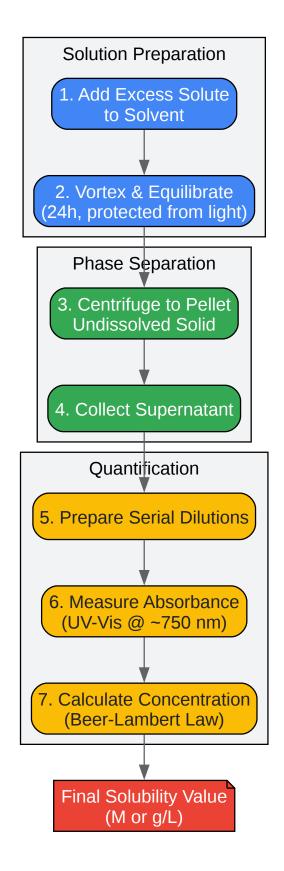
hours) to ensure the solution reaches equilibrium. The container should be protected from light to prevent photobleaching.[1][3]

- Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
- Sample Collection: Carefully collect a precise volume of the clear supernatant without disturbing the pellet.
- Serial Dilution: Perform a series of accurate dilutions of the supernatant using the same solvent (water). The dilutions should be planned to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometric Measurement: Measure the absorbance of each diluted sample at the maximum absorbance wavelength (λmax) for Cyanine 7, which is approximately 750 nm.[2]
- Calculation of Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dissolved dye in the saturated supernatant.
 - A = Absorbance
 - ε = Molar extinction coefficient (for Cy7, ~199,000 M⁻¹cm⁻¹)[2]
 - b = Path length of the cuvette (typically 1 cm)
 - c = Concentration (in M)
- Solubility Determination: The calculated concentration of the undiluted supernatant represents the solubility of the compound in g/L or Molarity (M).

Mandatory Visualizations

Experimental Workflow: Solubility Determination



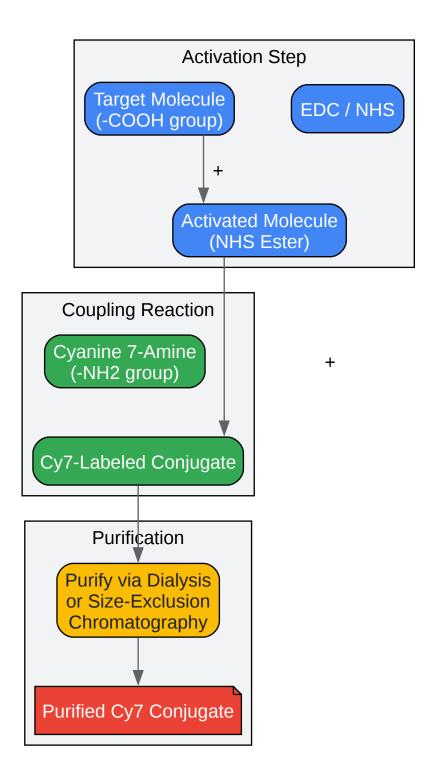


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Caption: A flowchart of the experimental workflow for determining compound solubility.



Application Workflow: Amine-Reactive Conjugation



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Caption: A standard workflow for labeling a target molecule using Cyanine 7-amine.



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